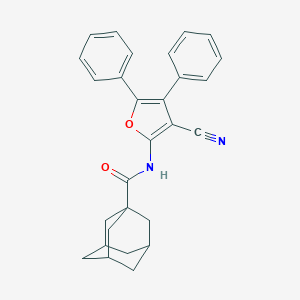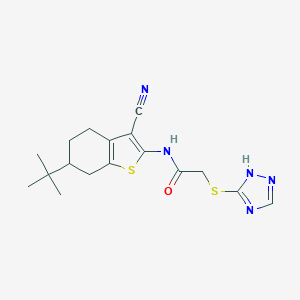![molecular formula C21H18BrN5OS2 B305981 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305981.png)
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it a promising candidate for use in various fields of study.
Mechanism of Action
The exact mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has a number of biochemical and physiological effects. These include:
1. Anti-inflammatory effects: This compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
2. Antioxidant effects: 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have antioxidant effects and has been studied for its potential use in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its potential to target specific enzymes and proteins. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain.
Future Directions
There are a number of potential future directions for research on 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide. Some of these include:
1. Further studies on its potential use in cancer treatment.
2. Studies on its potential use in treating neurodegenerative diseases.
3. Studies on its potential use in preventing oxidative stress-related diseases.
4. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in treating various diseases.
Synthesis Methods
The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide involves a multi-step process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not easily synthesized and requires a significant amount of effort and resources.
Scientific Research Applications
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in a number of scientific fields. Some of the areas where this compound has shown promise include:
1. Cancer Research: This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroscience: 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
3. Infectious Diseases: This compound has been found to have antimicrobial properties and has been studied for its potential use in treating infectious diseases.
properties
Product Name |
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Molecular Formula |
C21H18BrN5OS2 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H18BrN5OS2/c1-27-18(11-14-5-3-2-4-6-14)25-26-21(27)30-13-19(28)24-20-23-17(12-29-20)15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,24,28) |
InChI Key |
MHFVCPLZBSVIHR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305898.png)
![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305900.png)
![Ethyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305907.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B305908.png)
![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)
![2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B305913.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)


![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)